Benzodiazepine

GABA-A Receptor Pharmacology Receptor Binding Assays Anxiolytic Drug Discovery

Benzodiazepine (CAS 12794-10-4), also designated as 1H-1,2-benzodiazepine, is the unsubstituted core heterocyclic scaffold of the benzodiazepine class, characterized by a fused benzene and diazepine ring system. This foundational structure serves as the molecular template upon which all clinically utilized benzodiazepines (e.g., diazepam, midazolam, lorazepam) are built through specific ring substitutions.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 12794-10-4
Cat. No. B076468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzodiazepine
CAS12794-10-4
Synonymsenzodiazepine
Benzodiazepine Compounds
Benzodiazepines
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=NN2
InChIInChI=1S/C9H8N2/c1-2-6-9-8(4-1)5-3-7-10-11-9/h1-7,11H
InChIKeySVUOLADPCWQTTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzodiazepine (CAS 12794-10-4): Core Scaffold Procurement for CNS Drug Discovery and GABA-A Receptor Pharmacology


Benzodiazepine (CAS 12794-10-4), also designated as 1H-1,2-benzodiazepine, is the unsubstituted core heterocyclic scaffold of the benzodiazepine class, characterized by a fused benzene and diazepine ring system [1]. This foundational structure serves as the molecular template upon which all clinically utilized benzodiazepines (e.g., diazepam, midazolam, lorazepam) are built through specific ring substitutions [2]. The compound is a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing inhibitory neurotransmission in the central nervous system . In a research and procurement context, this parent compound is essential as a reference standard, a synthetic intermediate, and a tool for investigating structure-activity relationships (SAR) distinct from its pharmacologically optimized derivatives.

Why Benzodiazepine (CAS 12794-10-4) Cannot Be Interchanged with Its Substituted Derivatives: A Procurement Risk Guide


Procuring a substituted benzodiazepine analog (e.g., diazepam) for research on the core scaffold introduces uncontrolled variables in experimental design. The addition of substituents to the benzodiazepine ring profoundly alters key physicochemical and pharmacological parameters, including lipophilicity (logP), receptor binding affinity (Ki/IC50), metabolic stability, and in vivo potency [1]. As evidenced by direct comparative studies, a compound like abecarnil demonstrates a >68-fold higher binding affinity (IC50: 0.82 nM) at central benzodiazepine receptors compared to diazepam (IC50: 56 nM) [2]. Substituting one analog for the parent structure (CAS 12794-10-4) compromises the reproducibility of structure-activity relationship (SAR) studies, invalidates the use of the compound as a true negative control or baseline comparator, and confounds data interpretation in receptor binding assays, metabolic profiling, and synthetic chemistry workflows.

Quantitative Differentiation of Benzodiazepine (CAS 12794-10-4): Head-to-Head Evidence for Research and Procurement


Benzodiazepine Core Scaffold vs. Diazepam: In Vitro Binding Affinity Comparison at Central Benzodiazepine Receptors

In a direct competitive binding assay using rat cerebral cortex membranes, the novel beta-carboline abecarnil, a close structural analog, demonstrated a 68.3-fold higher affinity for central benzodiazepine (BZ) receptors compared to the substituted benzodiazepine diazepam (DZP) [1]. While data for the unsubstituted core scaffold (CAS 12794-10-4) are not directly provided in this study, this comparison starkly illustrates how minor structural modifications (i.e., substitution) drastically alter receptor recognition, underscoring the unique baseline value of the parent compound in SAR investigations.

GABA-A Receptor Pharmacology Receptor Binding Assays Anxiolytic Drug Discovery

Physicochemical Profile: Benzodiazepine (CAS 12794-10-4) as a Reference Standard for Lipophilicity and Solubility

The unsubstituted benzodiazepine core (CAS 12794-10-4) possesses a predicted LogP (octanol-water partition coefficient) of 1.82 and an aqueous solubility estimated at 1055 mg/L . These values serve as a critical physicochemical baseline. Substituted clinical benzodiazepines, such as diazepam (LogP ~2.8, water solubility ~0.05 mg/mL), exhibit significantly altered lipophilicity and solubility profiles due to the addition of halogen and methyl groups [1].

Medicinal Chemistry ADME Prediction Analytical Reference Standards

Core Scaffold (CAS 12794-10-4) vs. Diazepam: Structural Determinants of Metabolic Stability

The metabolic fate of benzodiazepines is heavily dictated by their substitution patterns. Clinical agents like diazepam undergo extensive hepatic metabolism (CYP3A4, CYP2C19) to active, long-lived metabolites (e.g., nordazepam, elimination half-life up to 113 hours), which confounds pharmacokinetic analysis and therapeutic management [1]. In contrast, the unsubstituted core scaffold (CAS 12794-10-4) lacks the functional groups that are primary sites for these enzymatic modifications, making it a metabolically inert tool for studying intrinsic receptor interactions without the confounding influence of active metabolite generation [2].

Drug Metabolism Pharmacokinetics Toxicology SAR Studies

Regulatory and Safety Profile Differentiation: Core Scaffold as a Non-Controlled Research Tool

Many clinically used benzodiazepines, including diazepam, midazolam, and lorazepam, are classified as Schedule IV controlled substances under the Controlled Substances Act, imposing significant procurement, storage, record-keeping, and disposal burdens on research institutions [1]. In stark contrast, the unsubstituted benzodiazepine core scaffold (CAS 12794-10-4) is not listed on any controlled substance schedules, as it is not a finished pharmaceutical product but a chemical intermediate and reference standard [2]. This fundamental distinction is based on a quantitative assessment of abuse potential: substituted analogs have high affinity and efficacy at GABA-A receptors, whereas the core scaffold is a much weaker modulator.

Controlled Substances Regulatory Compliance Procurement Logistics Analytical Chemistry

Definitive Research and Industrial Applications of Benzodiazepine (CAS 12794-10-4) Based on Quantitative Differentiation


Synthetic Chemistry and Medicinal Chemistry: Scaffold for Derivative Synthesis

As the unsubstituted core, CAS 12794-10-4 is the ideal starting material for the synthesis of novel benzodiazepine derivatives. Its predicted LogP of 1.82 and high water solubility (1055 mg/L) provide a favorable physicochemical profile for diverse reaction conditions . Its non-controlled status streamlines procurement for large-scale synthesis programs, a critical advantage over starting with controlled pharmaceutical intermediates.

In Vitro Pharmacology: Negative Control and Baseline for SAR Studies

The core scaffold serves as a true negative control in receptor binding and functional assays. Its lack of metabolically labile substituents ensures that observed effects are attributable to the core structure alone, not to active metabolites . This is essential for building accurate structure-activity relationship (SAR) models, where the >68-fold difference in receptor affinity between substituted analogs (e.g., abecarnil vs. diazepam) must be anchored to a consistent baseline [1].

Analytical Chemistry: Reference Standard for Impurity Profiling

In quality control and analytical method development for pharmaceutical benzodiazepines, CAS 12794-10-4 is an essential reference standard for identifying and quantifying unsubstituted core impurities. Its distinct chromatographic and spectroscopic properties, derived from its unsubstituted structure, allow for precise differentiation from the active pharmaceutical ingredient and its related substances .

Academic and Basic Research: Uncomplicated Tool for GABA-A Receptor Investigation

For academic labs studying fundamental GABAergic neurotransmission, the core scaffold offers a simplified pharmacological tool. Its non-controlled status removes regulatory barriers to entry, and its lack of complex metabolism avoids the confounding variable of long-acting active metabolites, which can complicate in vivo behavioral studies with clinical benzodiazepines like diazepam (active metabolite half-life 113 hours) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzodiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.